2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide
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Overview
Description
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group, a pyridine ring with a trifluoromethyl group, and an acetamide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide typically involves multiple steps:
Formation of the cyclohexyl ring: Starting with cyclohexanone, a reduction reaction using sodium borohydride (NaBH4) can produce cyclohexanol.
Introduction of the hydroxyl group: The cyclohexanol is then oxidized using pyridinium chlorochromate (PCC) to form cyclohexanone, which is further reacted with hydroxylamine hydrochloride to yield 1-hydroxycyclohexylamine.
Synthesis of the pyridine derivative: The pyridine ring with a trifluoromethyl group can be synthesized through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and pyridine.
Coupling reaction: The final step involves coupling the 1-hydroxycyclohexylamine with the pyridine derivative using acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of 2-(1-aminocyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide.
Substitution: Formation of derivatives with different substituents on the pyridine ring.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxycyclohexyl)-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide: Similar structure but with the trifluoromethyl group in a different position on the pyridine ring.
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)phenyl]ethyl]acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)12-4-5-13(21-11-12)6-9-20-14(22)10-15(23)7-2-1-3-8-15/h4-5,11,23H,1-3,6-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAQCAWKWVRUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=NC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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